molecular formula C23H21N3O2S B4544278 5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3-DIPHENYL-1,3,5-TRIAZINANE-2-THIONE

5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3-DIPHENYL-1,3,5-TRIAZINANE-2-THIONE

Cat. No.: B4544278
M. Wt: 403.5 g/mol
InChI Key: HZHBSVFNKKMSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione is a complex organic compound that features a triazinane ring substituted with a benzodioxole group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with triazinane precursors under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione is unique due to its triazinane core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c29-23-25(19-7-3-1-4-8-19)15-24(16-26(23)20-9-5-2-6-10-20)14-18-11-12-21-22(13-18)28-17-27-21/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHBSVFNKKMSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3-DIPHENYL-1,3,5-TRIAZINANE-2-THIONE
Reactant of Route 2
5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3-DIPHENYL-1,3,5-TRIAZINANE-2-THIONE
Reactant of Route 3
5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3-DIPHENYL-1,3,5-TRIAZINANE-2-THIONE
Reactant of Route 4
5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3-DIPHENYL-1,3,5-TRIAZINANE-2-THIONE
Reactant of Route 5
5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3-DIPHENYL-1,3,5-TRIAZINANE-2-THIONE
Reactant of Route 6
5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,3-DIPHENYL-1,3,5-TRIAZINANE-2-THIONE

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